Hexadecyltrimethylammonium hydroxide
Overview
Description
Hexadecyltrimethylammonium hydroxide, with the chemical formula C19H42NO, is a quaternary ammonium compound known for its surfactant properties . This compound is also referred to as cetyltrimethylammonium hydroxide or trimethylhexadecylammonium hydroxide. It is widely used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Hexadecyltrimethylammonium hydroxide primarily targets the surface of electrocatalysts . It is commonly used as a phase transfer agent and surfactant solution in the synthesis of various mesoporous materials, micelle complexes, and transition-metal oxides .
Mode of Action
The compound interacts with its targets through strong adsorption. The hexadecyltrimethylammonium cations adhere to the surface of electrocatalysts, which increases the absolute number of hydroxide ions (OH-) near the electrocatalyst surface . This interaction effectively promotes the performance of electrocatalysts in processes such as the oxygen evolution reaction .
Result of Action
The result of this compound’s action is an improved performance of electrocatalysts in the oxygen evolution reaction . This is achieved through the increased presence of hydroxide ions at the electrocatalyst surface, which effectively promotes the reaction .
Action Environment
The action of this compound can be influenced by the composition of the electrolyte in which it is introduced . Adjusting the electrolyte composition to include this compound can improve the rate of the oxygen evolution reaction .
Biochemical Analysis
Biochemical Properties
Hexadecyltrimethylammonium hydroxide plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme activity of some bacteria, including enzymes involved in the synthesis of cell membrane lipids and proteins .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by decreasing mitochondrial membrane potential and inhibiting the growth of bacterial cells . It also exhibits anticancer cytotoxicity against several head and neck cancer (HNC) cell lines with minimal effects on normal fibroblasts .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The strong adsorption of Hexadecyltrimethylammonium cations on the surface of electrocatalysts increases the accumulation of OH− ions within the diffusion double layer, which improves the oxygen evolution reaction (OER) kinetics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to promote the electrocatalytic activity for the oxygen evolution reaction . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Preparation Methods
Hexadecyltrimethylammonium hydroxide can be synthesized through several methods. One common approach involves the reaction of hexadecyltrimethylammonium bromide with a strong base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an aqueous solution, resulting in the formation of this compound and the corresponding sodium or potassium bromide as a byproduct .
Industrial production methods often involve the use of phase transfer catalysts to facilitate the reaction. This method enhances the efficiency of the synthesis process and allows for the production of this compound in larger quantities .
Chemical Reactions Analysis
Hexadecyltrimethylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can also undergo reduction reactions, although these are less common.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hexadecyltrimethylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of microporous and mesoporous aluminosilicate molecular sieves such as MCM-41 and MCM-48.
Biology: This compound is used in cell lysis buffers for the extraction of DNA and other macromolecules.
Medicine: This compound is used as an antiseptic agent due to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
Hexadecyltrimethylammonium hydroxide is similar to other quaternary ammonium compounds such as:
Hexadecyltrimethylammonium bromide (CTAB): This compound is widely used as a surfactant and antiseptic agent.
Hexadecyltrimethylammonium chloride: Similar to CTAB, it is used in various industrial and research applications.
Cetrimonium stearate: Another quaternary ammonium compound used in cosmetics and personal care products.
What sets this compound apart is its specific use in the synthesis of mesoporous materials and its role in enhancing electrocatalytic activity .
Properties
IUPAC Name |
hexadecyl(trimethyl)azanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLUBOLDZCQZEV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H43NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6899-10-1 (Parent) | |
Record name | Cetrimide [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883410 | |
Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505-86-2 | |
Record name | Cetyltrimethylammonium hydroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetrimide [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyltrimethylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETRIMONIUM HYDROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q7D6895LV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cetyltrimethylammonium hydroxide?
A1: The molecular formula of CTAOH is C19H42NO, and its molecular weight is 307.54 g/mol.
Q2: How does CTAOH behave in aqueous solutions?
A2: CTAOH is a cationic surfactant, meaning it possesses a positively charged head group. In aqueous solutions, it forms micelles above a specific concentration called the critical micelle concentration (CMC). [, ]
Q3: What are some unique properties of CTAOH solutions?
A4: Depending on the concentration and other components, CTAOH solutions can exhibit viscoelastic properties and form various structures like vesicles, tubules, and even helical ribbons. [, ]
Q4: How is CTAOH used in material synthesis?
A5: CTAOH plays a crucial role as a structure-directing agent in synthesizing mesoporous materials like MCM-41 and MCM-48 silica. [, ] It acts as a template around which silica precursors condense, forming ordered pore structures. This methodology allows for controlling pore size and orientation by adjusting synthesis parameters and incorporating auxiliary templates. []
Q5: What role does CTAOH play in nanoparticle synthesis?
A7: CTAOH facilitates the formation of nanoparticles with well-defined internal structures. For example, it enables the creation of nanoparticles with a bicontinuous cubic internal structure when combined with poly(acrylic acid) and penta(ethylene glycol) monododecyl ether. [] Additionally, CTAOH can be used to create nanofibers containing metal ions on graphite surfaces, which can be further utilized for the controlled formation of metal nanoparticles. []
Q6: How is CTAOH employed in analytical techniques?
A8: CTAOH is a valuable tool in analytical chemistry, particularly in capillary electrophoresis (CE). It enables the reversal of electroosmotic flow, improving the separation of chemical species. This property has been successfully applied in analyzing chemical warfare agent degradation products, demonstrating its potential in environmental monitoring. [] CTAOH also enhances the chemiluminescence of lucigenin with catecholamines, leading to improved sensitivity in analytical assays. [, ]
Q7: How stable is CTAOH under different conditions?
A9: The stability of CTAOH is dependent on factors such as temperature, pH, and the presence of other compounds. For instance, organo-bentonites prepared with CTAOH exhibit thermal stability up to 210°C. [] Supercritical fluid extraction methods have been developed to recover CTAOH from synthesized materials, showcasing its stability under specific conditions. []
Q8: Are there specific formulation strategies for CTAOH?
A10: While the provided research papers don't delve into specific formulation strategies for CTAOH, they highlight the influence of counterions and additives on its self-assembly and phase behavior. [, ] Further research may focus on tailoring CTAOH formulations for specific applications by manipulating these parameters.
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